molecular formula C12H11N3O5 B12095208 ethyl1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate

ethyl1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B12095208
M. Wt: 277.23 g/mol
InChI Key: GGWUOIMUGXKKAW-UHFFFAOYSA-N
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Description

Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group, a hydroxy group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to nitration to introduce the nitrophenyl group, followed by esterification to obtain the final product. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors, precise control of reaction parameters, and advanced purification techniques are common practices to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino-substituted pyrazole.

    Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and ester groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 1-p-nitrophenyl-5-hydroxy-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11N3O5/c1-2-20-12(17)10-7-11(16)14(13-10)8-3-5-9(6-4-8)15(18)19/h3-7,13H,2H2,1H3

InChI Key

GGWUOIMUGXKKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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